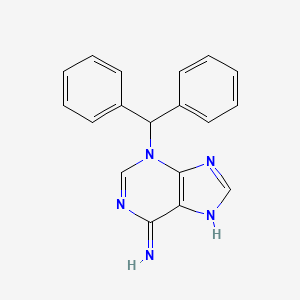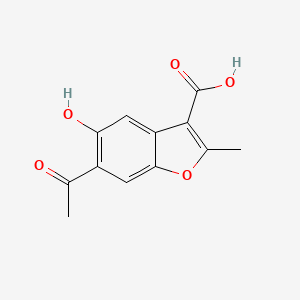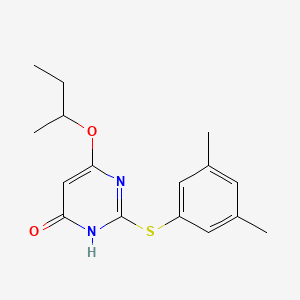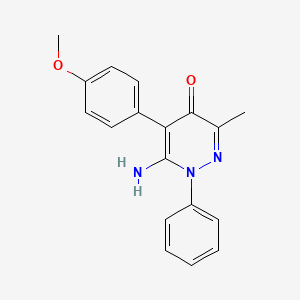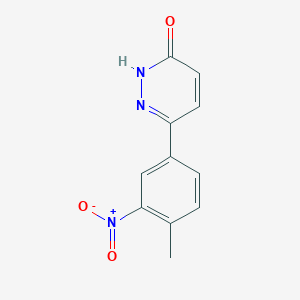
3-Chloro-9-hydrazinyl-6-methoxyacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-9-hydrazinyl-6-methoxyacridine is a chemical compound that belongs to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics. The compound is characterized by the presence of a chloro group at the 3-position, a hydrazinyl group at the 9-position, and a methoxy group at the 6-position on the acridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-hydrazinyl-6-methoxyacridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-9-hydrazinyl-6-methoxyacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-9-hydrazinyl-6-methoxyacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Comparación Con Compuestos Similares
Similar Compounds
Acriflavine: An acridine derivative known for its antibacterial and antiviral properties.
Proflavine: Another acridine derivative used as a disinfectant and antiseptic.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
Uniqueness
3-Chloro-9-hydrazinyl-6-methoxyacridine is unique due to the specific combination of functional groups (chloro, hydrazinyl, and methoxy) on the acridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
| 113372-91-1 | |
Fórmula molecular |
C14H12ClN3O |
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
(3-chloro-6-methoxyacridin-9-yl)hydrazine |
InChI |
InChI=1S/C14H12ClN3O/c1-19-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14(11)18-16/h2-7H,16H2,1H3,(H,17,18) |
Clave InChI |
LAXRUJYWOFZBOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)

![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)

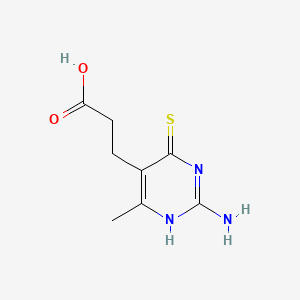
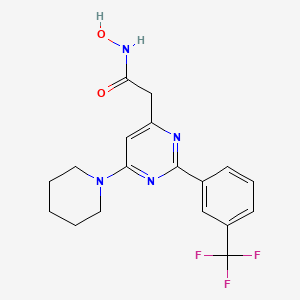
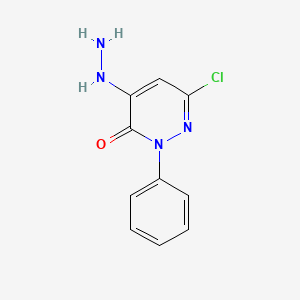
![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)

